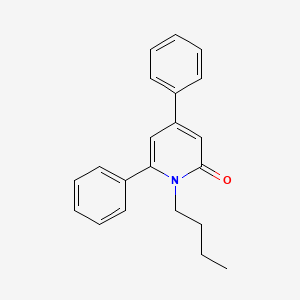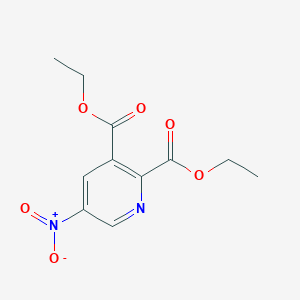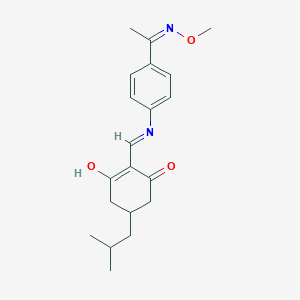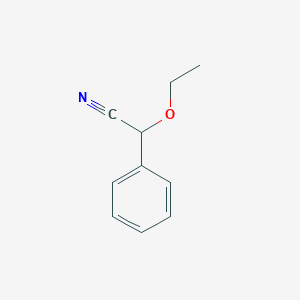![molecular formula C10H18NNaO4S B2912284 Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate CAS No. 2416222-49-4](/img/structure/B2912284.png)
Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is an organosulfur compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.
Sulfonation: The sulfinate group is introduced by reacting the Boc-protected piperidine with a sulfonating agent such as sodium sulfinate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Reduction of the sulfinate group can yield thiols or sulfides.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Sulfonates: Formed from the oxidation of the sulfinate group.
Thiols/Sulfides: Formed from the reduction of the sulfinate group.
Free Amines: Formed from the removal of the Boc group.
Scientific Research Applications
Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate and Boc groups. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, while the Boc group serves as a protective group for the amine functionality.
Comparison with Similar Compounds
Similar Compounds
Sodium p-toluenesulfinate: Another sulfinate compound used in organic synthesis.
Sodium benzenesulfinate: Commonly used in the synthesis of sulfonyl compounds.
Sodium methanesulfinate: Utilized in the preparation of sulfonamides and sulfones.
Uniqueness
Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is unique due to the presence of both the Boc-protected piperidine ring and the sulfinate group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible using other sulfinate compounds.
Properties
IUPAC Name |
sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBOYVLZCSVHQB-QRPNPIFTSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2912203.png)
![4-chloro-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2912204.png)
![2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2912211.png)


![N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/new.no-structure.jpg)
![3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2912215.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B2912217.png)
![2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide](/img/structure/B2912219.png)


![ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2912223.png)

